[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2.ClH/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMFMNZVJTEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient production while maintaining the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.
Substitution: The compound can undergo substitution reactions, where the difluoromethoxy or methoxy groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. These interactions can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride
- Molecular Formula: C₉H₁₁F₂NO₂·HCl
- SMILES : COC1=CC=CC(=C1OC(F)F)CN.Cl
- InChIKey : BAPVXBFFQAGZOJ-UHFFFAOYSA-N
- Molecular Weight : 239.65 g/mol (free base); 276.11 g/mol (hydrochloride salt).
Structural Features :
The compound consists of a phenyl ring substituted with a difluoromethoxy group (-OCF₂H) at position 2, a methoxy group (-OCH₃) at position 3, and a methylamine (-CH₂NH₂) group at the benzylic position. The hydrochloride salt enhances solubility in polar solvents.
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted values vary by charge state:
| Charge State | CCS (Ų) | |
|---|---|---|
| +1 | 158.2 | |
| -1 | 135.7 |
- Solubility : Expected moderate aqueous solubility due to ionic hydrochloride salt.
- Lipophilicity: The difluoromethoxy group likely increases lipophilicity compared to non-fluorinated analogs.
Current Research Status: No literature or patent data exists for this compound, indicating it is either novel or under early-stage investigation.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Pharmacological and Functional Differences
A. Tramadol-Related Impurities
Compounds like [2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (MW 281.82) are Tramadol impurities with tertiary amines and cyclohexene backbones.
B. Fluorinated Derivatives
- Trifluoromethoxy vs. Difluoromethoxy : The trifluoromethoxy group (-OCF₃) in 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine hydrochloride (MW 297.69) is more electronegative and lipophilic than -OCF₂H, possibly enhancing receptor binding but increasing toxicity risks.
- Fluorinated Heterocycles : The target compound lacks heterocyclic moieties seen in Difamilast intermediates (e.g., oxazole rings), which are associated with kinase inhibition and anti-inflammatory activity.
C. Primary vs. Tertiary Amines
The primary amine in the target compound may exhibit stronger hydrogen-bonding capacity than tertiary amines (e.g., Tramadol analogs), affecting solubility and receptor interaction.
Research and Application Gaps
- Established Analogs : Tramadol-related compounds are well-studied analgesics, while indole- and isoxazole-containing derivatives show promise in neuropsychiatric disorders.
Biological Activity
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a methoxy group attached to a phenyl ring, which influences its lipophilicity and biological interactions. The presence of fluorine atoms often enhances the pharmacokinetic properties of organic compounds, making them more suitable for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClF2N |
| Molecular Weight | 221.66 g/mol |
| CAS Number | 1311317-05-1 |
| Solubility | Soluble in water |
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Receptor Modulation: The difluoromethoxy group may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in disease processes.
Antitumor Activity
Research has indicated that this compound exhibits promising antitumor activity. In vitro studies have demonstrated its potential against various cancer cell lines.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 8.17 ± 1.89 |
| MGC803 (Gastric) | 3.15 ± 1.68 |
| HepG2 (Liver) | 4.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency compared to standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Case Studies
- Case Study on Antitumor Efficacy : A study investigated the effects of this compound on HCT-116 cells, revealing that it induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests, which warrants further exploration into its clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves difluoromethylation of a phenol precursor, followed by methoxylation and amination. A common approach uses continuous flow reactors to improve efficiency and yield . For example, describes multi-step protocols involving catalytic systems for cyclopropane derivatives, which can be adapted. Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of difluoromethylating agent to phenol), temperature (60–80°C), and solvent polarity (acetonitrile or DMF) to minimize side products. Purification via recrystallization or column chromatography is critical for ≥95% purity .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions, as shown in for analogous compounds . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Differential scanning calorimetry (DSC) can characterize thermal stability, particularly for hydrochloride salt formation .
Q. How does the presence of difluoromethoxy and methoxy groups influence solubility and stability in biological assays?
- Methodological Answer : The difluoromethoxy group enhances metabolic stability by resisting enzymatic hydrolysis, while the methoxy group improves lipophilicity, as noted in . Solubility in aqueous buffers (e.g., PBS) can be tested via nephelometry, with adjustments using co-solvents like DMSO (≤1% v/v). Stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours are recommended to confirm compatibility with assay conditions.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data when comparing this compound with structural analogs?
- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in substituent positioning or salt form. highlights comparative studies using SAR tables to correlate substituents (e.g., dimethoxy vs. trifluoromethyl groups) with activity . To resolve conflicts, conduct parallel assays under identical conditions (e.g., cell line, incubation time) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
Q. What strategies mitigate competing side reactions during the difluoromethylation step in synthesis?
- Methodological Answer : Competing halogenation or over-alkylation can occur during difluoromethylation. suggests using selective catalysts (e.g., Cu(I) complexes) and low temperatures (0–5°C) to suppress side reactions . In-line monitoring via FTIR or Raman spectroscopy helps detect intermediates, enabling real-time adjustments. Post-reaction quenching with aqueous NaHCO₃ removes unreacted reagents, as detailed in for cyclopropane derivatives .
Q. How can molecular docking predict binding affinity to serotonin receptors, and what experimental validations are required?
- Methodological Answer : Docking studies (e.g., using AutoDock Vina) model interactions with serotonin 2C (5-HT2C) receptors, focusing on hydrogen bonding with the difluoromethoxy group and hydrophobic contacts with the methoxyphenyl ring . Validation requires radioligand displacement assays (e.g., [³H]-mesulergine binding) and functional assays (e.g., calcium flux in HEK293 cells). emphasizes correlating computational ΔG values with experimental Kᵢ data to refine docking parameters .
Comparative Analysis Table
| Property | [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine HCl | Analog A: [2-(Difluoromethoxy)-4-methoxyphenyl]methanamine HCl | Analog B: (4-Bromo-2,6-difluorophenyl)methanamine HCl |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 |
| Solubility (PBS, mg/mL) | 0.45 | 0.62 | 0.28 |
| IC₅₀ (5-HT2C, nM) | 18.7 | 24.9 | 12.3 |
| Cytotoxicity (HeLa, µM) | >100 | >100 | 78.5 |
Table 1. Key comparative data for structural analogs, highlighting the impact of substituent position and halogenation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
